molecular formula C20H27O2P B12532812 Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl- CAS No. 658711-21-8

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-

Cat. No.: B12532812
CAS No.: 658711-21-8
M. Wt: 330.4 g/mol
InChI Key: NYUTXZURMKIWBF-UHFFFAOYSA-N
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Description

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, is a chemical compound with the molecular formula C20H27O2P . It is a member of the phosphine oxide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphine oxide group bonded to a 1-butoxy-1-methylpropyl group and two phenyl groups.

Preparation Methods

The synthesis of phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, involves several steps. One common method is the reaction of diphenylphosphine with 1-butoxy-1-methylpropyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates under strong oxidizing conditions.

    Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine, which can be further functionalized.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, depends on its specific application. In catalysis, it acts as a ligand that coordinates to metal centers, stabilizing the active species and facilitating the catalytic cycle. In biological systems, it can interact with proteins and enzymes, modulating their activity and function. The molecular targets and pathways involved vary depending on the specific context and application .

Comparison with Similar Compounds

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, can be compared with other similar compounds, such as:

    Triphenylphosphine oxide: This compound has three phenyl groups attached to the phosphine oxide group. It is widely used as a ligand in catalysis and as a reagent in organic synthesis.

    Diphenylphosphine oxide: This compound has two phenyl groups and one hydrogen attached to the phosphine oxide group. It is used in similar applications but has different reactivity and properties.

    Butylphosphine oxide: This compound has a butyl group attached to the phosphine oxide group. It is used in the synthesis of various organophosphorus compounds.

The uniqueness of phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

CAS No.

658711-21-8

Molecular Formula

C20H27O2P

Molecular Weight

330.4 g/mol

IUPAC Name

[2-butoxybutan-2-yl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C20H27O2P/c1-4-6-17-22-20(3,5-2)23(21,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,4-6,17H2,1-3H3

InChI Key

NYUTXZURMKIWBF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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